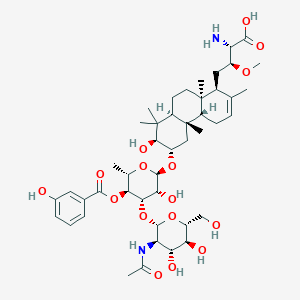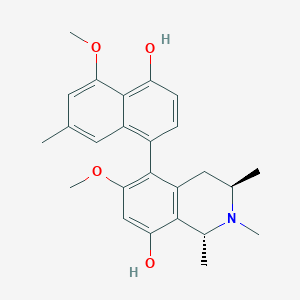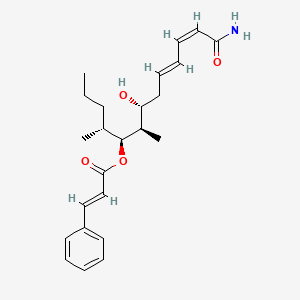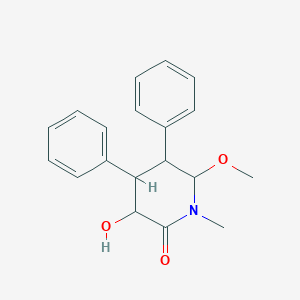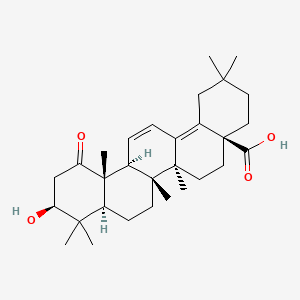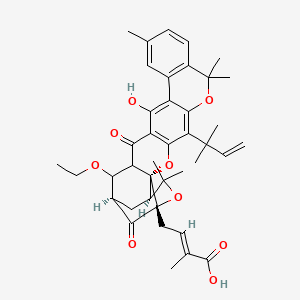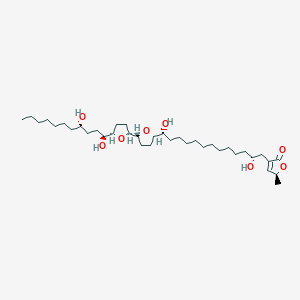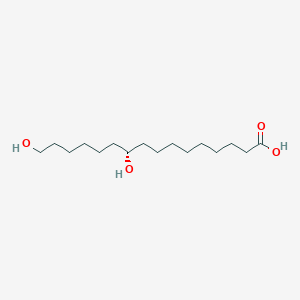
(s)-10,16-Dihydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Arabidopsis thaliana with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Polyesters :
- (S)-10,16-Dihydroxyhexadecanoic acid, isolated from tomato cuticle, has been used to synthesize various monomers, dimers, and trimers. These compounds are suitable for creating a range of chemicals and bio-polyesters, particularly due to their physical properties, non-toxicity, and abundance in raw materials (Arrieta-Báez et al., 2011).
Eco-Friendly Production from Agricultural Waste :
- The acid has been obtained from tomato waste and used to produce polyesters with potential applications in materials science. These polyesters exhibit distinct physicochemical properties and are derived from an environmentally sustainable source (Arrieta-Baez et al., 2019).
Asymmetric Syntheses and Fungal Activation :
- Asymmetric syntheses of (S)-10,16-Dihydroxyhexadecanoic acid have been achieved. Its stereochemistry plays a role in the activation of fungal pathogens, indicating potential applications in agricultural and pharmaceutical research (Ahmed et al., 2003).
Polymerization and Material Properties :
- Polymerization of this acid using ionic liquids as catalysts has been studied, leading to polyesters with varying solubilities and structural properties. These findings are significant for developing new materials with tailored features (Gómez-Patiño et al., 2015).
Oligomerization Catalyzed by Lipases :
- Its oligomerization, catalyzed by different lipases, has been investigated. The resulting polyesters have potential applications in biotechnology and material science due to their linear structure and self-assembly properties (Gómez-Patiño et al., 2013).
Eigenschaften
Produktname |
(s)-10,16-Dihydroxyhexadecanoic acid |
|---|---|
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
(10S)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
VJZBXAQGWLMYMS-HNNXBMFYSA-N |
Isomerische SMILES |
C(CCCCC(=O)O)CCC[C@@H](CCCCCCO)O |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonyme |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
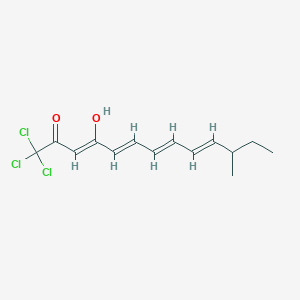
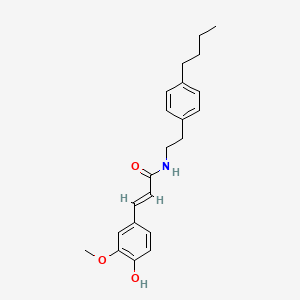
![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)
